molecular formula C6H11Si B098443 Cyclohexylsilane CAS No. 18162-96-4

Cyclohexylsilane

Cat. No.: B098443
CAS No.: 18162-96-4
M. Wt: 111.24 g/mol
InChI Key: LKADFJNQHQSNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexylsilane is an organosilicon compound with the chemical formula C9H20O2Si. It is also known as cyclohexyldimethoxymethylsilane. This compound is part of the broader class of silanes, which are silicon-based compounds that have various applications in different fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyldimethoxymethylsilane can be synthesized through a photochemically induced hydrosilylation reaction. This involves the reaction of cyclohexene with methyl dichlorosilane in the presence of a platinum catalyst, such as chloroplatinic acid, under ultraviolet light. The reaction is typically carried out at temperatures up to 70°C, resulting in high yields of the desired product .

Industrial Production Methods

In industrial settings, the production of cyclohexyldimethoxymethylsilane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced photochemical equipment ensures efficient and high-yield production. The reaction conditions are optimized to maintain catalyst activity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyldimethoxymethylsilane undergoes various chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.

    Oxidation: Conversion to silanols or siloxanes.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

    Hydrosilylation: Typically involves platinum or rhodium catalysts under mild conditions.

    Oxidation: Utilizes oxidizing agents like hydrogen peroxide or ozone.

    Substitution: Employs nucleophiles such as alcohols or amines under basic conditions.

Major Products

    Hydrosilylation: Produces organosilicon compounds with Si-C bonds.

    Oxidation: Forms silanols or siloxanes.

    Substitution: Results in functionalized silanes with diverse applications.

Scientific Research Applications

Cyclohexyldimethoxymethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyldimethoxymethylsilane involves the formation of silicon-oxygen or silicon-carbon bonds through various chemical reactions. The molecular targets include unsaturated organic compounds and hydroxyl groups on surfaces. The pathways involved are typically catalyzed by transition metals, facilitating the formation of stable organosilicon compounds .

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl(phenyl)silane
  • Trimethyl(cyclohexyl)silane
  • Trimethyl(phenoxy)silane
  • Trimethyl(cyclohexyloxy)silane

Uniqueness

Cyclohexyldimethoxymethylsilane is unique due to its specific combination of cyclohexyl and methoxy groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity in hydrosilylation reactions and better compatibility with various substrates in industrial applications .

Properties

InChI

InChI=1S/C6H11Si/c7-6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKADFJNQHQSNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171170
Record name Cyclohexylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18162-96-4
Record name Cyclohexylsilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018162964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC168690
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168690
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexylsilane
Reactant of Route 2
Reactant of Route 2
Cyclohexylsilane
Reactant of Route 3
Cyclohexylsilane
Reactant of Route 4
Cyclohexylsilane
Reactant of Route 5
Cyclohexylsilane
Reactant of Route 6
Cyclohexylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.